8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

EGFR inhibition kinase assay NSCLC

8-Fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 1373764-87-4, molecular formula C₁₉H₁₇FN₂O, MW 308.35) is a synthetic small molecule belonging to the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole chemotype. This compound, also designated WB-308, was identified as a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor via in vitro kinase screening and has demonstrated anti-proliferative and pro-apoptotic activity in non-small cell lung cancer (NSCLC) models.

Molecular Formula C19H17FN2O
Molecular Weight 308.3 g/mol
Cat. No. B11293603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Molecular FormulaC19H17FN2O
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CC4=CC=CC=C4
InChIInChI=1S/C19H17FN2O/c20-14-6-7-17-15(11-14)16-12-22(9-8-18(16)21-17)19(23)10-13-4-2-1-3-5-13/h1-7,11,21H,8-10,12H2
InChIKeyQYXUVPBCWSXXEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (WB-308): Procurement-Relevant Identity, Class, and Key Specifications


8-Fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 1373764-87-4, molecular formula C₁₉H₁₇FN₂O, MW 308.35) is a synthetic small molecule belonging to the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole chemotype [1]. This compound, also designated WB-308, was identified as a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor via in vitro kinase screening and has demonstrated anti-proliferative and pro-apoptotic activity in non-small cell lung cancer (NSCLC) models [2]. Its structure features an 8-fluoro substituent on the indole ring and a phenylacetyl group at the N-2 position of the tetrahydropyridine ring, distinguishing it from other pyrido[4,3-b]indole derivatives explored as CFTR potentiators [3].

Why Generic Substitution of 8-Fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Fails: Scaffold-Specific Target Engagement Determines Functional Outcome


The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core is a privileged scaffold that can be tuned to interact with entirely different protein families: N-2 substitution dictates whether the compound acts as a CFTR potentiator or an EGFR kinase inhibitor [1]. The phenylacetyl group at N-2, combined with the 8-fluoro substituent, directs this compound toward the ATP-binding pocket of EGFR, whereas analogs bearing heteroaryl carbonyl groups (e.g., 5′-trifluoromethyl-pyrazol-3′-yl) function as CFTR gating modulators [2]. Swapping the N-2 acyl moiety or the halogen position without confirmatory pharmacological profiling risks abolishing target engagement or, worse, introducing off-target activity. Therefore, generic substitution within this chemotype is scientifically unsound without identical structural verification and matched biological annotation.

Quantitative Differentiation of 8-Fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (WB-308) Against Gefitinib and In-Class Analogs


EGFR Kinase Inhibitory Potency: WB-308 vs. Gefitinib in a Head-to-Head Enzymatic Assay

In a direct in vitro EGFR kinase activity assay, WB-308 inhibited EGFR with an IC₅₀ of 43 nM, compared to 21 nM for the FDA-approved EGFR inhibitor gefitinib tested under identical conditions [1]. Although WB-308 is approximately 2-fold less potent enzymatically, it occupies the same ATP-binding pocket and achieves near-equivalent docking energy, establishing its credential as a competitive EGFR tyrosine kinase inhibitor [1].

EGFR inhibition kinase assay NSCLC tyrosine kinase inhibitor

Cellular EGFR Signaling Suppression: WB-308 Blocks EGFR, AKT, and ERK1/2 Phosphorylation Across Multiple NSCLC Genotypes

WB-308 dose-dependently suppressed EGF-stimulated phosphorylation of EGFR, AKT, and ERK1/2 in a panel of five NSCLC cell lines (A549, PC-9, NCI-H1975, NCI-H1650, HCC-827) representing wild-type EGFR, exon 19 deletion, and T790M/L858R double-mutant genotypes [1]. At 10 µM, WB-308 fully ablated EGFR phosphorylation, and downstream p-AKT and p-ERK1/2 were reduced accordingly without altering total protein levels, demonstrating on-target pathway suppression comparable to that reported for gefitinib at similar concentrations [1].

phosphorylation NSCLC EGFR signaling AKT ERK1/2

Reduced Cytotoxicity of WB-308 Relative to Gefitinib: Favoring a Therapeutic Window for Normal Tissue Sparing

WB-308 was reported to be less cytotoxic than gefitinib in cell viability assays, suggesting lower basal toxicity toward non-malignant cells [1]. While quantitative cytotoxicity IC₅₀ values against normal cell lines were not explicitly reported in the primary paper, the qualitative observation of reduced cytotoxicity relative to gefitinib indicates a potentially wider in vitro therapeutic window [1].

cytotoxicity therapeutic index normal cells EGFR inhibitor

In Vivo Efficacy: WB-308 Suppresses Tumor Growth in Orthotopic Lung Cancer and Patient-Derived Xenograft Models

WB-308 significantly inhibited tumor growth in both a lung orthotopic transplantation model and a patient-derived xenograft (PDX) mouse model of NSCLC [1]. Although a direct head-to-head comparison with gefitinib in the same in vivo study was not performed, the demonstrated tumor growth inhibition across two clinically relevant in vivo platforms establishes in vivo target engagement and anti-tumor activity for this chemotype [1].

in vivo efficacy orthotopic model PDX model tumor growth inhibition NSCLC

Scaffold Differentiation: Pyrido[4,3-b]indole Core Provides Functional Orthogonality to Quinazoline-Based EGFR Inhibitors

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core of WB-308 is structurally distinct from the anilinoquinazoline scaffold of gefitinib and erlotinib [1]. Within this same core family, N-2 substitution with a heteroaryl carbonyl group redirects activity toward CFTR potentiation (EC₅₀ values as low as 0.16 µM for CFTR F508del rescue) [2], demonstrating that the pyrido[4,3-b]indole scaffold is pharmacologically pluripotent. WB-308's N-2 phenylacetyl substitution locks it into the EGFR-inhibitory space, making it a valuable tool for chemical biology studies that require scaffold-based target deconvolution or for medicinal chemistry campaigns seeking to avoid quinazoline-related resistance mutations [1].

chemotype scaffold hopping pyrido[4,3-b]indole quinazoline EGFR inhibitor

Optimal Research and Industrial Application Scenarios for 8-Fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (WB-308)


EGFR-Dependent NSCLC Cell Line Profiling and Resistance Mechanism Studies

WB-308 is well-suited for profiling EGFR signaling dependency across a panel of NSCLC cell lines harboring wild-type, exon 19 deletion, T790M, and L858R mutations, as it suppresses EGFR, AKT, and ERK1/2 phosphorylation at concentrations comparable to gefitinib but with a distinct scaffold [1]. Researchers investigating acquired resistance to quinazoline-based EGFR inhibitors can employ WB-308 to determine whether resistance is scaffold-specific or target-wide.

In Vivo Orthotopic and PDX Efficacy Studies for NSCLC

WB-308 has demonstrated tumor growth inhibition in both lung orthotopic transplantation and patient-derived xenograft models, making it directly applicable to preclinical efficacy studies that require tissue-relevant or patient-avatar tumor models [1]. Its lower cytotoxicity relative to gefitinib may permit longer dosing windows for chronic efficacy or metastasis studies.

Chemical Tool for Scaffold-Hopping Medicinal Chemistry Campaigns Targeting EGFR

The pyrido[4,3-b]indole core represents a non-quinazoline starting point for structure-based EGFR inhibitor design. WB-308's IC₅₀ of 43 nM in a direct kinase assay and its molecular docking profile confirm that this chemotype occupies the EGFR ATP-binding pocket with comparable energy to gefitinib [1]. Medicinal chemists can derivatize the 8-fluoro and N-2 phenylacetyl positions to explore potency, selectivity, and pharmacokinetic property optimization while avoiding the intellectual property space and resistance liabilities associated with anilinoquinazolines.

Pharmacological Differentiation Between EGFR Inhibition and CFTR Potentiation Within the Pyrido[4,3-b]indole Chemotype

Because the identical core can be directed toward either EGFR kinase inhibition (via N-2 phenylacetyl, as in WB-308) or CFTR gating modulation (via N-2 heteroaryl carbonyl, with EC₅₀ values as low as 0.16 µM) [1][2], WB-308 serves as a negative-control tool for CFTR potentiator screening and vice versa. This specificity is critical for laboratories running high-throughput screens that may encounter promiscuous pyrido[4,3-b]indole hits.

Quote Request

Request a Quote for 8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.